N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the thiazole and benzamide families. Compounds in these families are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Acetylation: The thiazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The final step involves coupling the acetylated thiazole with 2-(methylthio)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methylthio group.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl or benzamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The thiazole ring and benzamide moiety are often involved in binding interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-2-(methylthio)benzamide
- N-(5-acetylthiazol-2-yl)-2-(methylthio)benzamide
- N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide is unique due to the specific substitution pattern on the thiazole ring and the presence of both acetyl and methylthio groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-6-4-5-7-11(10)19-3/h4-7H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWWTCBDBHIZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2SC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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